molecular formula C11H8ClFO3 B13523769 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B13523769
M. Wt: 242.63 g/mol
InChI Key: GLRXCENBVMPDDF-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is a high-value chemical intermediate designed for advanced pharmaceutical research and development. Its structure, featuring a 2-chloro-6-fluorophenyl group fused to a 3-oxocyclobutane carboxylic acid core, makes it a versatile scaffold for constructing complex molecules . The distinct spatial arrangement and functional groups of this compound are pivotal for exploring structure-activity relationships in medicinal chemistry. While specific biological targets for this exact molecule are not fully detailed in public literature, analogs based on the 3-oxocyclobutanecarboxylic acid scaffold are recognized as crucial precursors in the synthesis of various Active Pharmaceutical Ingredients (APIs) . This includes their role in developing kinase inhibitors for oncology and treatments for inflammatory diseases, such as the JAK inhibitor Abrocitinib . The incorporation of the 2-chloro-6-fluorophenyl motif is a common strategy in drug design to modulate a compound's electronic properties, lipophilicity, and metabolic stability. Researchers can leverage the ketone and carboxylic acid functional groups for diverse synthetic transformations, including condensations, nucleophilic additions, and cyclization reactions, to create novel compound libraries focused on undiscovered biological targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H8ClFO3

Molecular Weight

242.63 g/mol

IUPAC Name

1-(2-chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H8ClFO3/c12-7-2-1-3-8(13)9(7)11(10(15)16)4-6(14)5-11/h1-3H,4-5H2,(H,15,16)

InChI Key

GLRXCENBVMPDDF-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C2=C(C=CC=C2Cl)F)C(=O)O

Origin of Product

United States

Preparation Methods

Starting from 3-Oxocyclobutane-1-carboxylic Acid Derivatives

One established approach involves the synthesis of 3-oxocyclobutane-1-carboxylic acid derivatives, which are then selectively halogenated and functionalized to introduce the 2-chloro-6-fluoro phenyl group.

Key steps include:

  • Preparation of 3-oxocyclobutane-1-carboxylic acid through cyclization of suitable precursors.
  • Introduction of halogens (Cl, F) onto the aromatic ring via electrophilic aromatic substitution or via halogenation of pre-formed phenyl groups attached to the cyclobutane ring.
  • Coupling of halogenated aromatic systems with the cyclobutane core through nucleophilic or electrophilic substitution.

Specific Synthesis Protocols

a. Cyclization of Aromatic Precursors

A typical route involves the cyclization of 2-chloro-6-fluorobenzoyl derivatives with cyclobutane precursors, followed by oxidation to introduce the carboxylic acid group.

b. Functionalization of the Aromatic Ring

Electrophilic halogenation of phenyl rings attached to cyclobutane is performed using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under controlled conditions to selectively introduce Cl and F groups at desired positions.

c. Oxidation to Carboxylic Acid

The final step involves oxidation of the cyclobutanone or related intermediates to the corresponding carboxylic acid, often using oxidizing agents like potassium permanganate (KMnO₄) or chromium-based reagents.

Specific Preparation Method from Patent Literature

Patent CN103467270A: Synthesis of 3-Oxocyclobutane-1-carboxylic Acid Derivatives

A detailed patent describes the synthesis of 3-oxo cyclobutane-carboxylic acid via a multi-step process:

Step Description Reagents/Conditions Yield/Remarks
1 Preparation of methyl triphenylphosphine iodide Triphenylphosphine + methyl iodide in tetrahydrofuran (THF) 92% yield
2 Formation of 3-benzylidene cyclobutanol Reaction with phenyl aldehyde, n-Butyl Lithium, epoxy chloropropane Purified via chromatography
3 Oxidation to 3-oxocyclobutane-1-carboxylic acid Oxidative cleavage of the alcohol Yield varies (~62%)

Note: This method involves initial formation of cyclobutanol derivatives, followed by oxidation to the acid, with halogenation steps introduced later for specific halogenated derivatives.

Adaptation for 2-Chloro-6-fluorophenyl Substituents

To incorporate the 2-chloro-6-fluoro phenyl group, aromatic halogenation or coupling reactions are performed on the phenyl ring prior to or during the cyclobutane formation. This can involve:

Alternative Synthetic Routes

Cycloaddition Strategies

A promising route involves [2+2] cycloaddition of α,β-unsaturated carboxylic acids or their derivatives with suitable alkene partners bearing the halogenated phenyl group. This method allows direct formation of the cyclobutane ring with the desired substituents.

Radical Halogenation and Functionalization

Post-cyclization, radical halogenation using NCS or NBS can selectively introduce Cl and F groups onto the aromatic ring, followed by oxidation to the carboxylic acid.

Data Summary and Material Data Table

Method Starting Material Key Reagents Conditions Yield Remarks
Patent CN103467270A Cyclobutanone derivatives Triphenylphosphine, methyl iodide, phenyl aldehyde Room temp to reflux 62-92% Multi-step, oxidation involved
Aromatic halogenation Phenyl derivatives NBS, NCS, F₂ Controlled temperature Variable Selective halogenation
Cross-coupling Halogenated phenyl boronic acids Pd catalysts Reflux in suitable solvents High Precise substitution pattern

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(3-Chlorophenyl)-3-oxocyclobutane-1-carboxylic Acid (CAS 1339431-13-8)

  • Structural Difference : The phenyl group is substituted at the 3-position with chlorine instead of the 2-chloro-6-fluoro substitution in the target compound.
  • Impact: The 2,6-substitution in the target compound introduces steric hindrance and electronic effects (ortho/para-directing fluorine vs.
  • Synthesis : Similar methods likely apply, but regioselective halogenation would be required to achieve the 2-chloro-6-fluoro configuration.

1-(3-Chlorophenyl)cyclobutanecarboxylic Acid (CAS 151157-55-0)

  • Structural Difference : Lacks the 3-oxo group on the cyclobutane ring.
  • Impact : The absence of the ketone reduces polarity and hydrogen-bonding capacity, which may decrease solubility and bioavailability compared to the target compound .

Analogues with Different Cycloalkane Cores

1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile (CAS 214262-94-9)

  • Structural Difference : Cyclopentane ring replaces cyclobutane, and a nitrile group substitutes the carboxylic acid.
  • The nitrile group may confer metabolic resistance but lacks the acidic proton critical for interactions in NSAID-like drugs .

4-(2-Chloro-6-fluorophenyl)-pyrimidine Derivatives

  • Structural Difference : A pyrimidine ring replaces the cyclobutane-carboxylic acid system.

Pharmacologically Active Analogues

1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one

  • Structural Difference: Indolinone core instead of cyclobutane-carboxylic acid.
  • Pharmacological Data : Acts as a lumiracoxib prodrug with reduced gastric ulceration (85% yield in synthesis). The carboxylic acid in the target compound may similarly serve as a bioisostere for COX-2 inhibition but requires in vitro validation .
  • Analytical Methods : HPLC methods for quantification (linear range: 0.5–20 µg/mL, r² = 0.9999) could be adapted for the target compound .

Key Physicochemical Properties

Compound Molecular Weight Functional Groups Key Spectral Data
Target Compound 224.64 Carboxylic acid, ketone IR: C=O (1736 cm⁻¹), C-F (1150 cm⁻¹)
1-(3-Chlorophenyl)cyclobutanecarboxylic Acid 210.64 Carboxylic acid NMR: Aromatic δ 7.4–7.8
Lumiracoxib Prodrug 307.74 Lactam, methyl ¹H-NMR: δ 2.35 (s, CH₃), 3.81 (s, CH₂)

Biological Activity

1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid is an organic compound with potential applications in medicinal chemistry due to its unique structural properties. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11H7ClFNO
Molecular Weight 223.63 g/mol
IUPAC Name This compound
InChI Key XOOLTCMZTNJHRO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory pathways. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response.

In Vitro Studies

In vitro assays have been conducted to assess the compound's efficacy against various cell lines. For instance, studies demonstrated that at concentrations ranging from 10 µM to 100 µM, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings indicate its potential as an anti-inflammatory agent.

In Vivo Studies

Animal studies using Sprague Dawley rats have shown that administration of the compound at doses of 25 mg/kg and 50 mg/kg resulted in a marked reduction in inflammation markers in serum, alongside improvements in behavioral pain models. These results support the hypothesis that the compound may possess analgesic properties.

Case Studies

A recent case study examined the effects of this compound on a model of arthritis. The study involved administering the compound to arthritic rats over a period of four weeks. The results indicated a significant decrease in joint swelling and pain scores compared to control groups, suggesting a promising therapeutic role in chronic inflammatory conditions.

Toxicological Profile

Toxicity assessments reveal that the compound exhibits low toxicity levels. In sub-chronic toxicity studies, no significant adverse effects were observed at doses up to 200 mg/kg/day over a 90-day period. The no-observed-adverse-effect level (NOAEL) was determined to be above this dose, indicating a favorable safety profile for further development.

Comparative Analysis

To better understand its biological activity, it is beneficial to compare this compound with structurally similar compounds:

Compound NameActivity Profile
1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one Exhibits moderate anti-inflammatory effects but with higher toxicity profiles.
(2-Chloro-6-fluorophenyl)(1-pyrrolidinyl)acetonitrile Demonstrates similar anti-inflammatory properties but lower bioavailability.

Q & A

Basic: What synthetic routes are recommended for 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The compound can be synthesized via cyclization of precursor aryl halides with cyclobutane intermediates. Key steps include:

  • Friedel-Crafts acylation to introduce the cyclobutane ring.
  • Halogenation (chloro/fluoro substitution) using reagents like SOCl₂ or Selectfluor™ under controlled temperatures (40–60°C) .
  • Oxidation of the cyclobutane moiety with KMnO₄ or CrO₃ to form the ketone group .
    Optimization Tips:
  • Use anhydrous conditions to minimize hydrolysis of intermediates.
  • Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to assess purity.
  • Adjust stoichiometry of halogenating agents to reduce byproducts (e.g., dihalogenated derivatives) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR : Look for cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet) and aromatic protons (δ 6.8–7.6 ppm, split due to Cl/F substituents) .
    • ¹³C NMR : Confirm the ketone carbonyl (δ ~210 ppm) and carboxylic acid (δ ~175 ppm) .
  • IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and O-H (carboxylic acid, broad ~2500–3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M-H]⁻ at m/z 228.65 (calculated for C₁₁H₁₀ClFO₂) .

Advanced: How can computational modeling predict the reactivity of the cyclobutane ring and ketone group in this compound?

Methodological Answer:

  • Density Functional Theory (DFT):
    • Calculate bond dissociation energies (BDEs) to assess ring strain and stability (e.g., cyclobutane BDE ~80 kcal/mol) .
    • Model keto-enol tautomerization to evaluate potential side reactions under acidic/basic conditions .
  • Molecular Dynamics (MD) Simulations:
    • Predict solvation effects in polar solvents (e.g., DMSO) to optimize reaction conditions .
  • Software Tools: Gaussian 16 or ORCA for DFT; VMD for visualization .

Advanced: How can researchers resolve contradictions in spectroscopic data between synthetic batches (e.g., unexpected peaks in ¹H NMR)?

Methodological Answer:

  • Hypothesis-Driven Analysis:
    • If extra aromatic peaks appear (δ 7.0–7.3 ppm), test for regioisomeric impurities (e.g., Cl/F positional isomers) via 2D NMR (COSY, HSQC) .
    • For ketone-related discrepancies (e.g., split carbonyl signals), check for hydration/dehydration artifacts using Karl Fischer titration .
  • Comparative Chromatography:
    • Use HPLC-MS to isolate impurities and compare retention times with known byproducts (e.g., over-halogenated derivatives) .

Basic: What are the recommended storage conditions to ensure the compound’s stability, and how does molecular structure influence degradation pathways?

Methodological Answer:

  • Storage:
    • Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation of the ketone and carboxylic acid groups .
    • Use desiccants (e.g., silica gel) to avoid hydrolysis .
  • Degradation Pathways:
    • Photodegradation : The fluorophenyl group is prone to UV-induced radical formation; confirm stability via accelerated light-exposure tests .
    • Hydrolysis : Cyclobutane ring strain increases susceptibility to ring-opening in aqueous media (pH > 9) .

Advanced: What strategies can be employed to study the compound’s interaction with biological targets (e.g., enzymes), given its stereochemical complexity?

Methodological Answer:

  • Docking Studies:
    • Use AutoDock Vina to model interactions with active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Isotopic Labeling:
    • Synthesize ¹⁸O-labeled carboxylic acid to track metabolic pathways via LC-MS .
  • Surface Plasmon Resonance (SPR):
    • Immobilize the compound on a CM5 chip to measure binding kinetics (ka/kd) with target proteins .

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